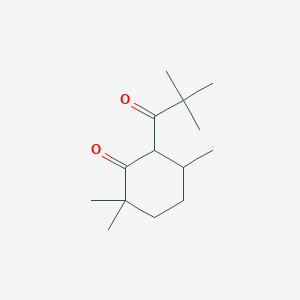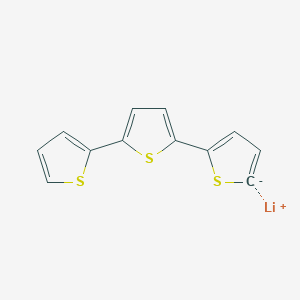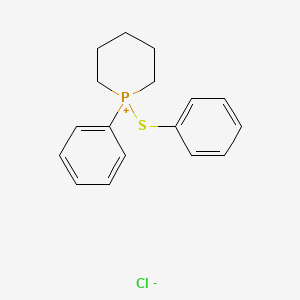
1,3-Propanediamine, N,N-dimethyl-N'-(3-methyl-5-nitro-4-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- is an organic compound with a complex structure that includes both aliphatic and aromatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with 3-methyl-5-nitro-4-quinolinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, polymers, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows for binding to specific sites, influencing pathways involved in cell growth and metabolism.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- include:
1,3-Propanediamine, N,N-dimethyl-: This compound lacks the quinoline ring and nitro group, making it less versatile in applications.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but without the aromatic component, limiting its use in certain reactions.
3-(Dimethylamino)-1-propanamine: Another related compound with different functional groups, affecting its reactivity and applications.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(3-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic structures, along with the presence of both amino and nitro groups, which provide a wide range of chemical and biological activities.
Propriétés
Numéro CAS |
145363-51-5 |
|---|---|
Formule moléculaire |
C15H20N4O2 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(3-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-10-17-12-6-4-7-13(19(20)21)14(12)15(11)16-8-5-9-18(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
ZWFOYPCDCYAMFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C=CC=C(C2=C1NCCCN(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)

![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)

![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)


